molecular formula C17H21N3O4 B2879318 (E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1428382-15-3

(E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2879318
CAS RN: 1428382-15-3
M. Wt: 331.372
InChI Key: PDVNOEXLOSBLSW-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

While specific applications for the compound “(E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one” are not directly available, we can infer potential applications based on the general properties and uses of oxadiazole derivatives. Here’s a comprehensive analysis focusing on six unique applications:

Anticancer Activity

Oxadiazole derivatives have been studied for their potential as anticancer agents. The presence of the oxadiazole moiety can contribute to the inhibition of cancer cell growth and proliferation. Researchers have synthesized various oxadiazole derivatives that have shown promising results in preclinical models for treating different types of cancers .

Antimicrobial and Antifungal Properties

These compounds are known to possess significant antimicrobial and antifungal activities. They can be designed to target specific bacterial strains or fungi, making them valuable in the development of new antibiotics and antifungal medications .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of oxadiazole derivatives make them potential candidates for the treatment of inflammatory diseases and pain management. Some derivatives have been shown to exhibit good anti-inflammatory activity in experimental studies .

Antiviral and Anti-TB Agents

Oxadiazole derivatives have been explored for their antiviral properties, including potential activity against HIV and tuberculosis (TB). Their structural flexibility allows for the design of compounds that can interfere with viral replication or TB bacteria .

Material Chemistry Applications

In the field of material chemistry, oxadiazole derivatives are used in the development of fluorescent devices, sensors, display technology, opto-electronic devices, solar cells, and OLEDs. Their unique electronic properties make them suitable for these applications .

Drug Design and Bioisosteric Replacements

Due to their stability and resistance to chemical and heat degradation, oxadiazole derivatives are often used as bioisosteric replacements in drug design. This allows for the creation of new drugs with improved pharmacokinetic and pharmacodynamic profiles .

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-12-8-15-18-17(24-19-15)13-6-9-20(10-7-13)16(21)5-4-14-3-2-11-23-14/h2-5,11,13H,6-10,12H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVNOEXLOSBLSW-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one

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